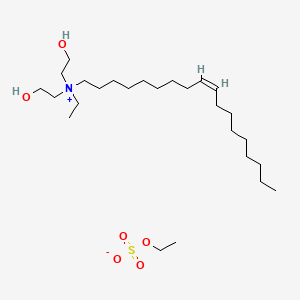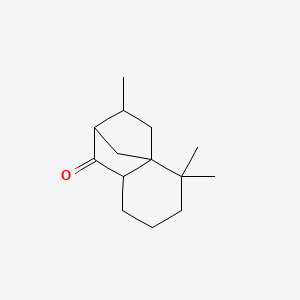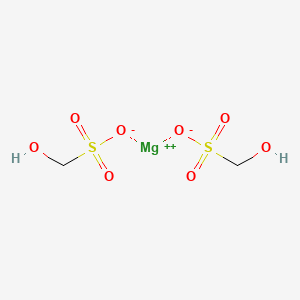
Bis(hydroxymethanesulphonato)magnesium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BIS-(HYDROXYMETHANESULFONATO)MAGNESIUM is a chemical compound with the molecular formula C₂H₆MgO₈S₂. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of magnesium coordinated with hydroxymethanesulfonate ligands, which imparts specific chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BIS-(HYDROXYMETHANESULFONATO)MAGNESIUM typically involves the reaction of methanesulfonic acid with magnesium salts under controlled conditions. One common method is the reaction of methanesulfonic acid with magnesium hydroxide or magnesium carbonate in an aqueous medium. The reaction is carried out at a specific temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of BIS-(HYDROXYMETHANESULFONATO)MAGNESIUM involves large-scale reactions using high-purity reagents and optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity and yield. Advanced techniques like continuous flow reactors and automated systems are often employed to enhance efficiency and consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions
BIS-(HYDROXYMETHANESULFONATO)MAGNESIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.
Substitution: The hydroxymethanesulfonate ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various organic and inorganic ligands under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while reduction can produce sulfonic acid derivatives. Substitution reactions result in the formation of new coordination complexes with different ligands.
Applications De Recherche Scientifique
BIS-(HYDROXYMETHANESULFONATO)MAGNESIUM has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis. Its unique coordination properties make it valuable in the development of new chemical reactions and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is also used in biochemical assays and as a tool for studying magnesium-dependent processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of magnesium deficiency and related disorders.
Industry: It is used in various industrial processes, including electroplating, water treatment, and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of BIS-(HYDROXYMETHANESULFONATO)MAGNESIUM involves its interaction with molecular targets and pathways in biological systems. The compound can act as a source of magnesium ions, which are essential for numerous enzymatic reactions and cellular processes. It may also interact with specific proteins and enzymes, modulating their activity and function. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium Sulfate (MgSO₄): Commonly used in medicine and industry, it shares some properties with BIS-(HYDROXYMETHANESULFONATO)MAGNESIUM but differs in its chemical structure and specific applications.
Magnesium Chloride (MgCl₂): Another magnesium compound with widespread use, particularly in de-icing and as a supplement.
Magnesium Hydroxide (Mg(OH)₂): Used as an antacid and laxative, it has different chemical properties and applications compared to BIS-(HYDROXYMETHANESULFONATO)MAGNESIUM.
Uniqueness
BIS-(HYDROXYMETHANESULFONATO)MAGNESIUM is unique due to its specific coordination with hydroxymethanesulfonate ligands, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other magnesium compounds may not be suitable.
Propriétés
Numéro CAS |
83529-10-6 |
|---|---|
Formule moléculaire |
C2H6MgO8S2 |
Poids moléculaire |
246.5 g/mol |
Nom IUPAC |
magnesium;hydroxymethanesulfonate |
InChI |
InChI=1S/2CH4O4S.Mg/c2*2-1-6(3,4)5;/h2*2H,1H2,(H,3,4,5);/q;;+2/p-2 |
Clé InChI |
GCHLIJMBNRHUGO-UHFFFAOYSA-L |
SMILES canonique |
C(O)S(=O)(=O)[O-].C(O)S(=O)(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


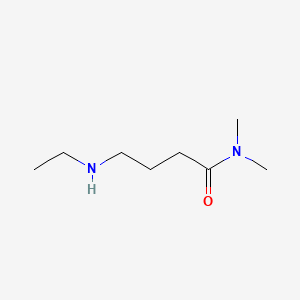

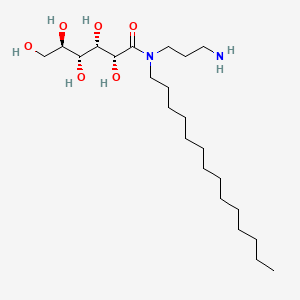
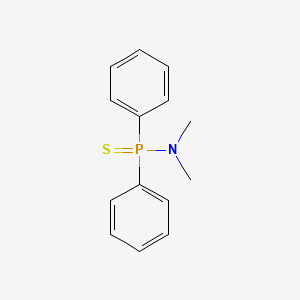

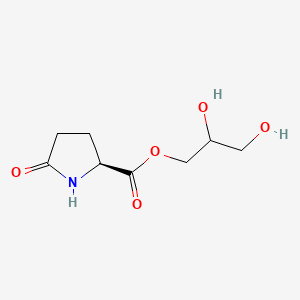
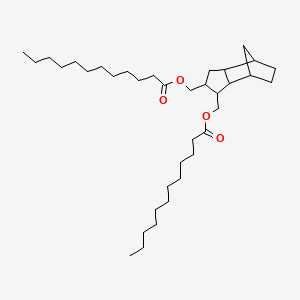
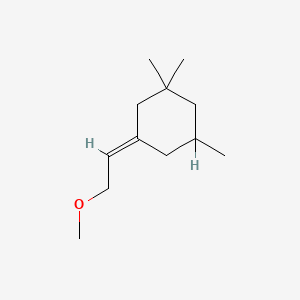
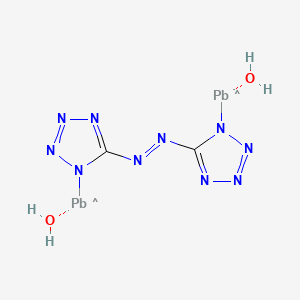
![5,17-dioxaheptacyclo[13.9.0.03,13.04,6.07,12.016,18.019,24]tetracosa-1(15),2,4(6),7,9,11,13,18,20,22-decaene](/img/structure/B12667506.png)
